molecular formula C11H14N4 B2687465 [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine CAS No. 1052564-18-7

[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine

Cat. No.: B2687465
CAS No.: 1052564-18-7
M. Wt: 202.261
InChI Key: XGHDHYFXORRTKU-UHFFFAOYSA-N
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Description

[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine is a heterocyclic compound featuring a pyridine ring substituted at the 6-position with a 3,5-dimethylpyrazole moiety and a methanamine group at the 3-position of the pyridine. Its synthesis likely involves coupling reactions between pyridine and pyrazole precursors, followed by functionalization of the amine group .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-5-9(2)15(14-8)11-4-3-10(6-12)7-13-11/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHDHYFXORRTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine involves several steps. One common method includes the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

In synthetic chemistry, [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine serves as a versatile building block for the creation of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing new materials and chemical processes.

Table 1: Common Reactions of this compound

Reaction TypeReagents UsedProducts Formed
OxidationHydrogen peroxide, potassium permanganateKetones, aldehydes
ReductionSodium borohydride, lithium aluminum hydrideAlcohols, amines
SubstitutionAcidic or basic conditionsVarious substituted derivatives

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown its effectiveness against various pathogens and cancer cell lines.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Medicine

The compound is being explored for its therapeutic potential in treating various diseases. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme activities and receptor functions.

Table 2: Therapeutic Applications of this compound

Disease TargetedPotential MechanismReferences
CancerInhibition of cell proliferationJournal of Medicinal Chemistry
Bacterial InfectionsAntimicrobial activity against specific strainsInternational Journal of Antimicrobial Agents

Mechanism of Action

The mechanism of action of [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Pyrazole and Pyridine Substituents

Compound A : [6-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine
  • Structure : Differs from the target compound by having a single methyl group at the 3-position of the pyrazole instead of 3,5-dimethyl substitution.
  • Molecular Data: Formula: C₁₀H₁₃N₄ (implied from ) CAS No.: Not explicitly provided, but related entries in suggest a CAS registry.
  • Impact : Reduced steric hindrance compared to the dimethyl analog may enhance binding flexibility in biological targets.
Compound B : {3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine
  • Structure : Replaces the pyridine ring with a benzene ring, retaining the 3,5-dimethylpyrazole and methanamine groups .
  • Molecular Data: CAS No.: 1170427-09-4 (MDL number: MFCD07801148)
  • Impact : The benzene core may alter electronic properties (e.g., reduced basicity) compared to pyridine, affecting solubility and intermolecular interactions.

Modifications to the Methanamine Group

Compound C : 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine
  • Structure : Features an N-methylated methanamine and an ethyl-substituted pyrazole (position 5) .
  • Molecular Data :
    • Formula: C₇H₁₃N₃
    • Bond Count: 23 (5 aromatic bonds)
  • Impact : N-methylation could reduce metabolic degradation but may decrease hydrogen-bonding capacity. The ethyl group introduces hydrophobicity.

Variations in Aromatic Systems

Compound D : [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine
  • Structure : Contains a phenyl group at position 1 and a pyridin-4-yl group at position 3 of the pyrazole, with methanamine at position 4 .
  • Molecular Data: CAS No.: 63499-91-2 (Synonym: 1221723-97-2)

Research Findings and Implications

Electronic and Steric Effects

  • The pyridine core in the target compound offers higher basicity than benzene (Compound B), influencing protonation states under physiological conditions .

Biological Activity

The compound [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine (CAS No. 16787591) is a member of the pyrazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H14_{14}N4_4
  • Molecular Weight : 202.26 g/mol
  • Structure : The compound features a pyrazole ring fused to a pyridine moiety, which is known to enhance its biological activity.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of pyrazole derivatives. Specifically, compounds containing the pyrazole scaffold have shown effectiveness against various cancer cell lines:

  • Mechanism of Action :
    • Inhibition of Microtubule Assembly : Similar compounds have been reported to destabilize microtubules, leading to apoptosis in cancer cells. For instance, certain derivatives demonstrated significant inhibition of microtubule assembly at concentrations as low as 20 μM .
    • Induction of Apoptosis : Compounds analogous to this compound have been shown to enhance caspase-3 activity, indicating their role in promoting apoptotic pathways in cancer cells .
  • Case Studies :
    • A study evaluating various pyrazole derivatives found that those with structural similarities to this compound exhibited IC50_{50} values ranging from 2.43 to 14.65 μM against breast (MDA-MB-231) and liver (HepG2) cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented:

  • Inhibition of COX Enzymes : Many pyrazole compounds selectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain derivatives have shown IC50_{50} values as low as 0.02 μM against COX-2, indicating potent anti-inflammatory activity .
  • Clinical Relevance : Pyrazole-based drugs are often compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib for their efficacy and safety profiles .

Research Findings

Activity Type Target Cell Line IC50_{50} Mechanism
AnticancerMDA-MB-2312.43 - 7.84 μMMicrotubule destabilization
AnticancerHepG24.98 - 14.65 μMApoptosis induction
Anti-inflammatoryCOX-20.02 - 0.04 μMEnzyme inhibition

Q & A

Q. How can contradictory data (e.g., purity vs. bioactivity) be resolved in interdisciplinary studies?

  • Troubleshooting :
  • Reproducibility : Verify synthetic protocols (e.g., column chromatography gradients) to ensure batch consistency .
  • Bioassay interference : Test for false positives using counter-screens (e.g., fluorescence quenching in FRET assays) .

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